N-(2,4-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,4-DIFLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of difluorophenyl, methyl, and phenyl groups attached to a pyrazolo[3,4-b]pyridine core. It is used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-DIFLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-b]pyridine core: This is achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the difluorophenyl group: This step involves the use of a difluorophenyl reagent, often through a substitution reaction.
Attachment of the methyl and phenyl groups: These groups are introduced through alkylation and arylation reactions, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: To ensure high yield and purity, parameters such as temperature, pressure, and solvent choice are carefully controlled.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification processes: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,4-DIFLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N~4~-(2,4-DIFLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of N4-(2,4-DIFLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Known for its use in organic synthesis and as a ligand in coordination chemistry.
4,6-Difluorophenylpyridine: Used in the development of advanced materials and as a building block in organic synthesis.
Uniqueness
N~4~-(2,4-DIFLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its pyrazolo[3,4-b]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C20H14F2N4O |
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Molecular Weight |
364.3 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14F2N4O/c1-26-19-15(11-23-26)14(10-18(24-19)12-5-3-2-4-6-12)20(27)25-17-8-7-13(21)9-16(17)22/h2-11H,1H3,(H,25,27) |
InChI Key |
LJECBSAUAIWFTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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